molecular formula C14H17N3O2 B6427085 3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2467130-48-7

3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B6427085
CAS RN: 2467130-48-7
M. Wt: 259.30 g/mol
InChI Key: SSVANTQNVILFKZ-UHFFFAOYSA-N
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Description

The compound contains an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of the compound is complex, with a bicyclic scaffold at its core . The 8-azabicyclo[3.2.1]octane scaffold is a key component of the structure .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system have been reported .

properties

IUPAC Name

3-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-7-13(18)16(9-15-10)8-14(19)17-11-3-2-4-12(17)6-5-11/h2-3,7,9,11-12H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVANTQNVILFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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